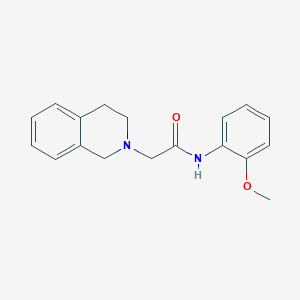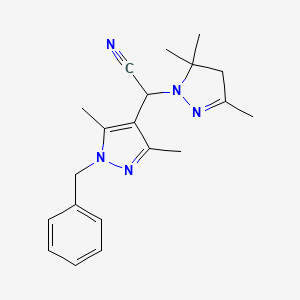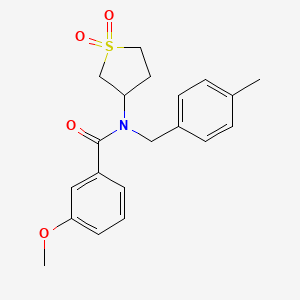![molecular formula C19H18N2O2S B4388379 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4388379.png)
2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone
Vue d'ensemble
Description
2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as NSC 710305 and has been found to exhibit promising pharmacological properties that make it a potential candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone involves the inhibition of key enzymes and signaling pathways that play a critical role in the development and progression of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a protein that plays a critical role in the development of new blood vessels in tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone are diverse and depend on the specific disease or condition being targeted. This compound has been found to reduce inflammation, inhibit tumor growth, and prevent the development of new blood vessels in tumors. It has also been found to exhibit antioxidant properties and may have a protective effect on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone in lab experiments include its potential to inhibit key enzymes and signaling pathways that play a critical role in disease development and progression. This compound is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation to determine its safety and efficacy.
Orientations Futures
The potential future directions for research on 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone are diverse. Some potential areas of investigation include the development of new drugs for the treatment of inflammatory diseases, cancer, and cardiovascular disease. Further investigation is also needed to determine the safety and efficacy of this compound in humans and to explore its potential use in combination with other drugs or therapies. Additionally, research is needed to identify other potential targets for this compound and to optimize its pharmacological properties for specific applications.
Applications De Recherche Scientifique
The potential applications of 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone in scientific research are diverse. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(3-oxopentan-2-ylsulfanyl)-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-17(22)13(2)24-19-20-16-12-8-7-11-15(16)18(23)21(19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDKTUDQVXUREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4388298.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4388318.png)
![ethyl 4,5-dimethyl-2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4388324.png)
![N-[4-(benzyloxy)phenyl]-2-(phenylsulfonyl)acetamide](/img/structure/B4388331.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4388338.png)
![ethyl 4-[methyl(2-thienylsulfonyl)amino]benzoate](/img/structure/B4388346.png)
![methyl 2-{[amino(oxo)acetyl]amino}benzoate](/img/structure/B4388350.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4388357.png)
![N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4388368.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4388385.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)